molecular formula C8H18Cl2N2 B1382485 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride CAS No. 1803598-04-0

5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

Cat. No.: B1382485
CAS No.: 1803598-04-0
M. Wt: 213.15 g/mol
InChI Key: XVKMGZXKEKSORE-UHFFFAOYSA-N
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Description

5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a derivative of pyrrolopyridine and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride typically involves multiple stepsSubsequent steps involve the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization by NaH . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-3-2-7-4-9-5-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKMGZXKEKSORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CNCC2C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
Reactant of Route 2
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
Reactant of Route 3
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
Reactant of Route 4
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
Reactant of Route 5
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
Reactant of Route 6
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

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